molecular formula C11H9N3O B8332771 Imidazo-[1,2-a]quinoxaline-2-methanol

Imidazo-[1,2-a]quinoxaline-2-methanol

Cat. No. B8332771
M. Wt: 199.21 g/mol
InChI Key: AVRWNFPCAWBMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo-[1,2-a]quinoxaline-2-methanol is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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properties

Product Name

Imidazo-[1,2-a]quinoxaline-2-methanol

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

imidazo[1,2-a]quinoxalin-2-ylmethanol

InChI

InChI=1S/C11H9N3O/c15-7-8-6-14-10-4-2-1-3-9(10)12-5-11(14)13-8/h1-6,15H,7H2

InChI Key

AVRWNFPCAWBMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC(=CN23)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3 g of 4,5-dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol in 500 ml of chloroform and 9 g of manganese dioxide was refluxed with stirring for 6 hours and the mixture was filtered hot and concentrated. The mixture was cooled and filtered to obtain 2.68 g of a imidazo-[1,2-a]quinoxaline-2-methanol and imidazo-[1,2-a]-quinoxaline-2-carboxaldehyde mixture and the latter was chromatographed over silica gel. Elution with a 97.5% chloroform--2.5% methanol mixture yielded first 0.23 g of imidazo-[1,2-a]-quinoxaline-2-carboxaldehyde and then 1.42 g of imidazo-[1,2-a]-quinoxaline-2-methanol melting at 217°-220° C. Evaporation of the filtrate yielded 0.43 g of imidazo-[1,2-a]-quinoxaline-2-carboxaldehyde for a total yield of 0.66 g melting at 214°-215° C.
Quantity
3 g
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reactant
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500 mL
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9 g
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of 7.2 g of ethyl imidazo-[1,2-a]-quinoxaline-2-carboxylate in 140 ml of anhydrous tetrahydrofuran and 1.0 g of lithium borohydride was refluxed with stirring for 20 hours and was then cooled to room temperature. 2N hydrochloric acid was added dropwise to the mixture until effervescence ceased and the clear solution was stirred for one hour and made alkaline with saturated sodium bicarbonate solution. The mixture was concentrated under reduced pressure to evaporate the tetrahydrofuran and the mixture was poured into 500 ml of water. The mixture was cooled in an ice bath and filtered to obtain 4.9 g of imidazo-[1,2-a]-quinoxaline-2-methanol in the form of a colorless solid. The filtrate was extracted with chloroform and the organic phase was dried over magnesium sulfate and evaporated to dryness to obtain an additional 0.60 g of the desired compound in the form of needles melting at 158°-159° C. after crystallization from an ether-ethyl acetate mixture.
Quantity
7.2 g
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reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
Quantity
140 mL
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solvent
Reaction Step One
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0 (± 1) mol
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